

# Roscovitine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine analog, it has garnered significant interest in the scientific community for its potential therapeutic applications in oncology, neurology, and virology.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Roscovitine, serving as a valuable resource for researchers and drug development professionals.

#### **Chemical Structure and Identification**

Roscovitine is chemically described as (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol.[4] Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.[2]

Table 1: Chemical Identifiers of Roscovitine



| Identifier        | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| IUPAC Name        | (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol[3][4] |
| Synonyms          | Seliciclib, CYC202, (R)-Roscovitine[3][4][5]                                  |
| CAS Number        | 186692-46-6[3][4]                                                             |
| Molecular Formula | C19H26N6O[1][3][4]                                                            |
| SMILES            | CCINVALID-LINK NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC =CC=C3[3][4]              |
| InChl Key         | BTIHMVBBUGXLCJ-OAHLLOKOSA-N[3]                                                |

## **Physicochemical Properties**

A thorough understanding of the physicochemical properties of Roscovitine is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Data of Roscovitine

| Property         | Value                                                                                          |
|------------------|------------------------------------------------------------------------------------------------|
| Molecular Weight | 354.45 g/mol [1][4][5]                                                                         |
| Melting Point    | 106-107 °C                                                                                     |
| рКа              | 4.4[6]                                                                                         |
| Solubility       | - DMSO: ≥17.72 mg/mL[7] - Ethanol: ≥53.5 mg/mL[7] - Chloroform: 50 mg/mL[8] - Water: Insoluble |
| Appearance       | White to off-white solid                                                                       |
| Storage          | Store at -20°C[7]                                                                              |
| Stability        | Stable in plasma at 4, 25, and 37°C for 48 hours.[6]                                           |





## Pharmacological Properties and Mechanism of Action

Roscovitine exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several cyclin-dependent kinases.[2] Its selectivity profile is a key aspect of its pharmacological character.

Table 3: Kinase Selectivity Profile of Roscovitine

| Kinase               | IC <sub>50</sub> (μM) |
|----------------------|-----------------------|
| CDK5/p25             | 0.16[6]               |
| CDK2/cyclin E        | 0.7[6]                |
| CDK2/cyclin A        | 0.7[6]                |
| CDK1/cyclin B (cdc2) | 0.65[6]               |
| CDK7/cyclin H        | ~0.49                 |
| CDK9/cyclin T        | ~0.4                  |
| CDK4/cyclin D1       | >100                  |
| CDK6/cyclin D2       | >100                  |

## **Cell Cycle Regulation**

By inhibiting key CDKs, Roscovitine effectively halts cell cycle progression at the G1/S and G2/M transitions.[1] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This blockage of E2F-mediated transcription of S-phase genes leads to G1 arrest. Inhibition of CDK1, the primary mitotic kinase, prevents entry into mitosis, resulting in a G2/M block.





Click to download full resolution via product page

Roscovitine's impact on cell cycle progression.

### **Induction of Apoptosis**

Roscovitine induces apoptosis in various cancer cell lines through multiple mechanisms. A key pathway involves the inhibition of transcriptional CDKs (CDK7 and CDK9), which leads to the downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a short-lived protein, and its suppression is a critical event in tipping the cellular balance towards apoptosis.





Click to download full resolution via product page

Roscovitine's induction of apoptosis via Mcl-1.

## **Modulation of Other Signaling Pathways**

Beyond its direct effects on the cell cycle and apoptosis, Roscovitine has been shown to modulate other critical signaling pathways, including:

- MAPK Pathway: Roscovitine can paradoxically activate the ERK1/2 pathway in some cell lines, an effect that appears to be independent of its cell cycle inhibitory actions.
- NF-kB Pathway: Roscovitine can inhibit the NF-kB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.



 STAT3 Pathway: Inhibition of the STAT3 signaling pathway by Roscovitine has been observed, contributing to its anti-proliferative effects.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Roscovitine.

## In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to determine the IC<sub>50</sub> of Roscovitine against a specific CDK.

#### Materials:

- Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
- Histone H1 (as substrate)
- Roscovitine stock solution (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.1 mg/mL BSA)
- [y-32P]ATP
- ATP solution
- Phosphocellulose paper (P81)
- Phosphoric acid wash buffer (0.5%)
- Scintillation counter and fluid

#### Procedure:

- Prepare serial dilutions of Roscovitine in kinase assay buffer.
- In a microcentrifuge tube, combine the kinase, substrate (Histone H1), and the Roscovitine dilution (or DMSO for control).

#### Foundational & Exploratory





- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding a mixture of ATP and [y-32P]ATP.
- Incubate at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
- Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [y-32P]ATP.
- Rinse the papers with acetone and let them air dry.
- Measure the radioactivity on the papers using a scintillation counter.
- Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the DMSO control and determine the IC<sub>50</sub> value using appropriate software.





Click to download full resolution via product page

Workflow for in vitro kinase inhibition assay.



#### **Cell Cycle Analysis by Flow Cytometry**

This protocol details the analysis of cell cycle distribution in cells treated with Roscovitine.

#### Materials:

- Cell line of interest
- · Complete cell culture medium
- Roscovitine stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of Roscovitine (and a DMSO control) for a specified time (e.g., 24 hours).
- Harvest the cells by trypsinization, collecting both adherent and floating cells.
- · Wash the cells with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the cells to remove the ethanol and wash with PBS.



- Resuspend the cell pellet in PI staining solution.
- Incubate at room temperature for 30 minutes in the dark.
- Analyze the DNA content of the cells using a flow cytometer.
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

#### Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma protein.

#### Materials:

- Cell line expressing Rb
- Roscovitine stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total-Rb
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

Treat cells with Roscovitine as described for the cell cycle analysis.



- · Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total Rb as a loading control.

#### Conclusion

Roscovitine remains a cornerstone tool for studying the roles of CDKs in various biological processes. Its well-characterized chemical and pharmacological properties, coupled with established experimental protocols, make it an invaluable compound for researchers in both academic and industrial settings. This technical guide provides a solid foundation for utilizing Roscovitine in studies aimed at understanding cell cycle regulation, apoptosis, and for the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. aacrjournals.org [aacrjournals.org]



- 2. Roscovitine is an effective inducer of apoptosis of Ewing's sarcoma family tumor cells in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Roscovitine induces cell death and morphological changes indicative of apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- To cite this document: BenchChem. [Roscovitine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10852882#chemical-structure-and-properties-of-rescovitine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com